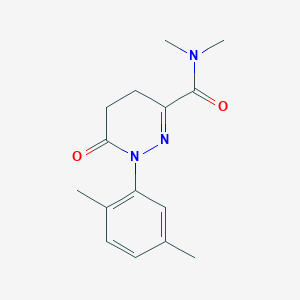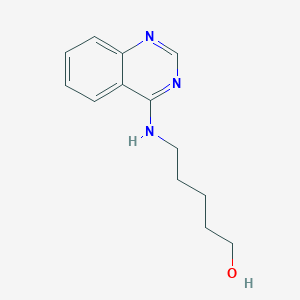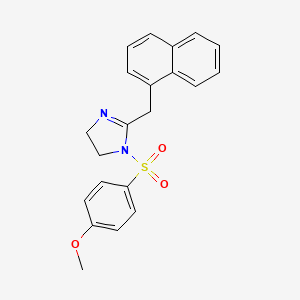
N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide, commonly known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
BMS-345541 selectively inhibits the IκB kinase (N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide) complex, which is a key regulator of the NF-κB signaling pathway. The NF-κB signaling pathway plays a critical role in various cellular processes, including inflammation, immune response, and cell survival. The activation of NF-κB signaling pathway requires the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. The N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide complex is responsible for the phosphorylation of IκBα, leading to its degradation and the activation of NF-κB signaling pathway. BMS-345541 inhibits the activity of the N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide complex, leading to the stabilization of IκBα and the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB signaling pathway, the reduction of pro-inflammatory cytokine production, the suppression of autoantibody production, and the inhibition of cancer cell growth. BMS-345541 has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
实验室实验的优点和局限性
BMS-345541 has several advantages for lab experiments, including its high selectivity for the N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide complex, its well-established synthesis method, and its extensive characterization in various biological assays. However, BMS-345541 also has some limitations, including its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited stability in biological matrices.
未来方向
There are several future directions for the research on BMS-345541, including the development of more potent and selective N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide inhibitors, the identification of new therapeutic applications for BMS-345541, and the investigation of the molecular mechanisms underlying its anti-cancer and anti-inflammatory effects. In addition, the development of new drug delivery systems and the optimization of the pharmacokinetic properties of BMS-345541 may further enhance its therapeutic potential.
合成方法
The synthesis of BMS-345541 involves several steps, starting with the reaction of 2-bromo-4-methylphenol with ethyl 2-bromoacetate to form the corresponding ester. The ester is then treated with sodium ethoxide to form the corresponding ether, which is further reacted with 2-chloro-5-isopropylbenzenesulfonyl chloride to form BMS-345541. The overall yield of BMS-345541 is around 30%, and the purity of the final product is usually above 95%.
科学研究应用
BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, BMS-345541 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. In inflammation, BMS-345541 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB signaling pathway. In autoimmune disorders, BMS-345541 has been shown to suppress the production of autoantibodies and to ameliorate the symptoms of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.
属性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3S/c1-5-23-17-9-7-14(12(2)3)11-18(17)24(21,22)20-16-8-6-13(4)10-15(16)19/h6-12,20H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYPTFBCXBPQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7455949.png)





![1-methyl-3-[[4-(4-methylphenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B7455976.png)


![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)

![5-ethyl-N-[2-[4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7456026.png)
![N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7456037.png)
